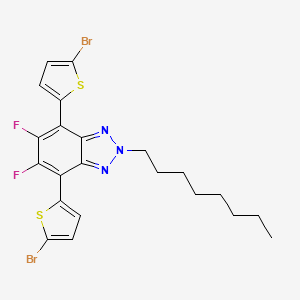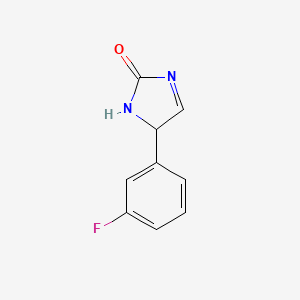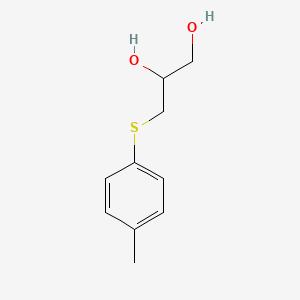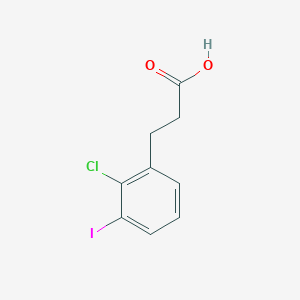
Lithium;copper;thiophene;cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;copper;thiophene;cyanide is a complex compound that integrates the unique properties of lithium, copper, thiophene, and cyanide Each of these components contributes distinct characteristics, making the compound valuable in various scientific and industrial applications Thiophene, a sulfur-containing heterocycle, is known for its aromaticity and stability, while cyanide groups are highly reactive and versatile in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;copper;thiophene;cyanide typically involves the coordination of lithium and copper ions with thiophene and cyanide ligands. One common method is the reaction of thiophene with lithium cyanide and copper(I) cyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Lithium;copper;thiophene;cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper and lithium, which can further react with other compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of the cyanide group.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of thiophene derivatives.
科学的研究の応用
Lithium;copper;thiophene;cyanide has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and semiconductors.
作用機序
The mechanism of action of lithium;copper;thiophene;cyanide involves the interaction of its components with various molecular targets. The thiophene ring can participate in π-π interactions, while the cyanide group can form strong bonds with metal ions. Lithium and copper ions can facilitate electron transfer processes, making the compound effective in catalytic and electrochemical applications.
類似化合物との比較
Similar Compounds
Lithium;copper;benzene;cyanide: Similar structure but with a benzene ring instead of thiophene.
Lithium;copper;pyridine;cyanide: Contains a pyridine ring, offering different electronic properties.
Lithium;copper;furan;cyanide: Features a furan ring, which is an oxygen-containing heterocycle.
Uniqueness
Lithium;copper;thiophene;cyanide is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
特性
分子式 |
C5H4CuLiNS |
|---|---|
分子量 |
180.7 g/mol |
IUPAC名 |
lithium;copper;thiophene;cyanide |
InChI |
InChI=1S/C4H4S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-4H;;;/q;-1;;+1 |
InChIキー |
SPEREMLQASQQET-UHFFFAOYSA-N |
正規SMILES |
[Li+].[C-]#N.C1=CSC=C1.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[D-P-CL-Phe(6),leu(17)]-vasoactive intestinal peptide human, porcine, rat](/img/structure/B12330706.png)
![2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid](/img/structure/B12330713.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12330722.png)


![5a,6,7,8,9,9a,10,10a-octahydro-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B12330746.png)


![acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12330768.png)




